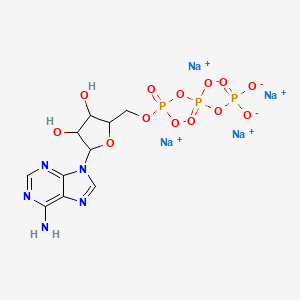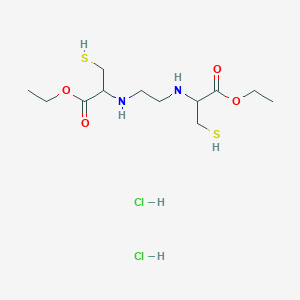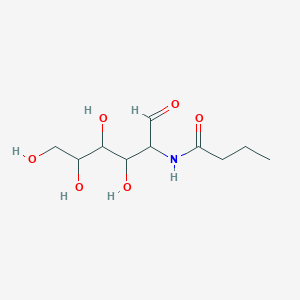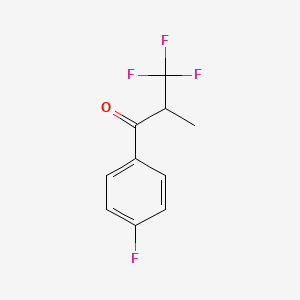
Adenosine-5'-triphosphate disodium trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine-5’-triphosphate disodium trihydrate is a central molecule in cellular energy transfer and metabolism. It is often referred to as the “molecular unit of currency” for energy transfer within cells. This compound plays a crucial role in various biological processes, including respiration, biosynthetic reactions, motility, and cell division .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Adenosine-5’-triphosphate disodium trihydrate can be synthesized through enzymatic methods involving the phosphorylation of adenosine diphosphate (ADP) using adenosine triphosphate (ATP) synthase. The reaction typically occurs under physiological conditions with the presence of magnesium ions as cofactors .
Industrial Production Methods
Industrial production of adenosine-5’-triphosphate disodium trihydrate often involves microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce ATP, which is then extracted and purified. The process includes fermentation, cell lysis, and multiple purification steps to obtain high-purity ATP .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine-5’-triphosphate disodium trihydrate undergoes various types of chemical reactions, including:
Hydrolysis: ATP is hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate, releasing energy.
Phosphorylation: ATP donates a phosphate group to other molecules, a process essential in many metabolic pathways.
Oxidation-Reduction: ATP can participate in redox reactions, particularly in the electron transport chain during cellular respiration.
Common Reagents and Conditions
Hydrolysis: Water and specific enzymes such as ATPases.
Phosphorylation: Kinases and magnesium ions.
Oxidation-Reduction: Involves various enzymes and cofactors within the mitochondria.
Major Products Formed
Hydrolysis: Adenosine diphosphate (ADP) and inorganic phosphate.
Phosphorylation: Phosphorylated substrates and ADP.
Oxidation-Reduction: Water and ATP.
Aplicaciones Científicas De Investigación
Adenosine-5’-triphosphate disodium trihydrate has extensive applications in scientific research:
Chemistry: Used as a reagent in various biochemical assays and studies involving energy transfer.
Biology: Central to studies on cellular metabolism, signal transduction, and enzyme kinetics.
Medicine: Investigated for its potential therapeutic roles in conditions like ischemia and heart failure.
Industry: Utilized in the production of bioluminescent assays for detecting microbial contamination
Mecanismo De Acción
Adenosine-5’-triphosphate disodium trihydrate stores and transports chemical energy within cells. It is involved in the synthesis of nucleic acids and acts as a substrate for many kinases in cell signaling pathways. The hydrolysis of ATP to ADP and inorganic phosphate releases energy that drives various cellular processes, including muscle contraction, active transport, and biosynthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Adenosine diphosphate (ADP)
- Adenosine monophosphate (AMP)
- Guanosine triphosphate (GTP)
Uniqueness
Adenosine-5’-triphosphate disodium trihydrate is unique due to its high-energy phosphate bonds, which are crucial for energy transfer in cells. Unlike ADP and AMP, ATP contains three phosphate groups, making it a more potent energy carrier. Compared to GTP, ATP is more widely used in cellular processes .
Propiedades
Fórmula molecular |
C10H12N5Na4O13P3 |
|---|---|
Peso molecular |
595.11 g/mol |
Nombre IUPAC |
tetrasodium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O13P3.4Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;;/q;4*+1/p-4 |
Clave InChI |
PZFIDIJKTNDKOV-UHFFFAOYSA-J |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14793480.png)
![3-[1-hydroxy-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-2-yl]sulfanylpropanoic acid](/img/structure/B14793487.png)
![3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid](/img/structure/B14793504.png)

![3-[2-[2-[2-(3-Methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14793509.png)


![3(2H)-Pyridazinone, 2-[3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]propyl]-](/img/structure/B14793517.png)

![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14793534.png)


